molecular formula C11H23N B14186009 N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine CAS No. 917970-40-2

N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine

Katalognummer: B14186009
CAS-Nummer: 917970-40-2
Molekulargewicht: 169.31 g/mol
InChI-Schlüssel: AEAGCMJFLQYYMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features an ethyl group, a prop-2-en-1-yl group, and a hexan-1-amine backbone, making it a secondary amine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine typically involves the alkylation of hexan-1-amine with ethyl and prop-2-en-1-yl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form more complex amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Amides or nitriles.

    Reduction: Primary amines or alkanes.

    Substitution: More complex amines.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Ethylhexan-1-amine: Lacks the prop-2-en-1-yl group, making it less reactive in certain chemical reactions.

    N-(Prop-2-en-1-yl)hexan-1-amine: Lacks the ethyl group, affecting its overall chemical properties and reactivity.

    N-Ethyl-N-(prop-2-en-1-yl)aniline: Contains an aromatic ring, which significantly alters its chemical behavior compared to N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine.

Uniqueness

This compound is unique due to its specific combination of alkyl groups, which confer distinct chemical and biological properties. This makes it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

917970-40-2

Molekularformel

C11H23N

Molekulargewicht

169.31 g/mol

IUPAC-Name

N-ethyl-N-prop-2-enylhexan-1-amine

InChI

InChI=1S/C11H23N/c1-4-7-8-9-11-12(6-3)10-5-2/h5H,2,4,6-11H2,1,3H3

InChI-Schlüssel

AEAGCMJFLQYYMA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCN(CC)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.